In-Depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
In-Depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-N-methoxy-N-methylbenzamide, a key intermediate in organic synthesis. The document details its chemical structure, identifiers, and physicochemical properties. A detailed, adaptable experimental protocol for its synthesis is provided, alongside a summary of its known safety information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies for the effective utilization of this compound.
Chemical Identity and Structure
3-Fluoro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide derivative, is a valuable reagent in organic chemistry, particularly for the synthesis of ketones and other complex molecules. Its structure features a benzamide core with a fluorine atom at the 3-position of the benzene ring, and N-methoxy and N-methyl substituents on the amide nitrogen.
Chemical Structure:
Identifiers:
| Identifier | Value |
| CAS Number | 226260-01-1[1] |
| Molecular Formula | C₉H₁₀FNO₂ |
| IUPAC Name | 3-fluoro-N-methoxy-N-methylbenzamide |
| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N[1] |
| SMILES | CN(OC)C(=O)c1cccc(F)c1 |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 183.18 g/mol | Calculated |
| Physical Form | Liquid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Experimental Protocol: Synthesis
A specific experimental protocol for the synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide is not explicitly detailed in the searched literature. However, a general and reliable method for the synthesis of Weinreb amides involves the coupling of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride. The following protocol is adapted from the well-established procedure for the synthesis of the isomeric 4-Fluoro-N-methoxy-N-methylbenzamide and is expected to yield the desired product.[3]
Reaction Scheme:
Materials and Reagents:
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3-Fluorobenzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Pyridine (or other suitable base, e.g., triethylamine)
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Anhydrous dichloromethane (DCM) or chloroform
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield 3-Fluoro-N-methoxy-N-methylbenzamide.
Note: This is an adapted protocol. The reaction conditions, particularly the choice of base and solvent, may require optimization for this specific substrate.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Fluoro-N-methoxy-N-methylbenzamide is not available in the searched results. However, based on the structure and data for analogous compounds, the following characteristic signals can be predicted:
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¹H NMR: Signals corresponding to the aromatic protons (multiplets in the range of 7.0-7.8 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.5 ppm).
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N-methyl and O-methyl carbons.
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IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound.
Safety Information
According to the available safety data, 3-Fluoro-N-methoxy-N-methylbenzamide is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Logical Relationships of Information
The following diagram illustrates the logical flow of information presented in this guide, from the fundamental chemical identity to its synthesis and safety considerations.

